molecular formula C7H10O3 B1436897 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2168062-80-2

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B1436897
CAS No.: 2168062-80-2
M. Wt: 142.15 g/mol
InChI Key: MMIUMWSBCLBMFV-UHFFFAOYSA-N
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Description

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxabicyclo ring fused with a carboxylic acid group. It is often used in various chemical and pharmaceutical research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a dienophile in the presence of a catalyst to form the bicyclic structure. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into certain enzyme active sites, potentially inhibiting or modifying their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid methyl ester
  • 4-Methyl-2-oxabicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Uniqueness

This compound is unique due to its specific bicyclic structure and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Compared to its methyl ester derivative, the free carboxylic acid form has different solubility and reactivity properties, making it suitable for different applications .

Properties

IUPAC Name

4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-6-2-7(3-6,5(8)9)10-4-6/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMIUMWSBCLBMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2168062-80-2
Record name 4-methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 2
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 4
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 5
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Reactant of Route 6
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

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